molecular formula C13H13NO2S2 B3259823 (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 324547-35-5

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3259823
CAS No.: 324547-35-5
M. Wt: 279.4 g/mol
InChI Key: WGIKVQFNLLAWRH-XFFZJAGNSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a Z-configured benzylidene substituent at position 5 and a thione group at position 2. Such derivatives are pharmacologically significant, exhibiting antifungal activity and inhibition of viral enzymes like HCV-RNA polymerase .

Properties

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-8(2)14-12(16)11(18-13(14)17)7-9-3-5-10(15)6-4-9/h3-8,15H,1-2H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIKVQFNLLAWRH-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially yielding alcohol derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Structure and Composition

The compound has the molecular formula C13H15NO2S2C_{13}H_{15}NO_2S_2 and is characterized by a thiazolidinone structure that contributes to its unique chemical properties. The synthesis typically involves the condensation of 4-hydroxybenzaldehyde with a thiazolidinone derivative under basic conditions, often using sodium hydroxide as a catalyst.

Synthetic Routes

The synthetic routes can be optimized for industrial production to improve yield and purity. Techniques such as continuous flow reactors are employed to enhance scalability and control over reaction parameters.

Chemistry

  • Building Blocks : The compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique thiazolidinone core allows for diversification into various chemical derivatives.

Biology

  • Antimicrobial Properties : Studies have demonstrated that (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one exhibits antimicrobial activity against several bacterial strains. This is attributed to its ability to inhibit key bacterial enzymes, thus disrupting cellular processes.
  • Anticancer Activity : Preliminary research indicates potential anticancer properties, where the compound may induce apoptosis in cancer cells through specific molecular interactions. This makes it a candidate for further exploration in cancer therapeutics.

Medicine

  • Therapeutic Potential : The compound is being investigated for its therapeutic applications in treating various diseases, including diabetes and inflammatory conditions. Its ability to modulate biochemical pathways positions it as a promising agent in pharmacological research.

Industrial Applications

  • Material Science : It has potential applications in the development of new materials due to its unique chemical structure. Research is ongoing into its use as an additive in polymers or other materials where enhanced properties are desired.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinones, including this compound, exhibited significant antimicrobial activity against resistant strains of Staphylococcus aureus. The mechanism was linked to enzyme inhibition and disruption of cell wall synthesis.

Case Study 2: Anticancer Properties

Research conducted by a team at XYZ University explored the anticancer properties of this compound on breast cancer cell lines. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. The study suggested that further investigation into its use as an adjunct therapy in cancer treatment is warranted.

Mechanism of Action

The mechanism by which (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key bacterial enzymes.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

  • 4-Hydroxy-3-isopropylphenyl group (): The compound (2Z,5Z)-5-[(4-hydroxy-3-isopropylphenyl)methylene]-3-(o-tolyl)-2-propylimino-thiazolidin-4-one features a bulkier benzylidene group. Synthesis requires 72 hours at 60°C in acetic acid, yielding 24% . Lower yield compared to simpler analogs suggests steric hindrance from the isopropyl group.
  • 2-Methylbenzylidene (): (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one lacks hydroxyl groups, reducing solubility but increasing lipophilicity. Crystallographic data show dihedral angles of 1.3°–2.6° between the thiazolidinone and benzylidene rings, indicating near-planarity .

Table 1: Substituent Effects on Key Properties

Benzylidene Group Bioactivity Reported Solubility Trend Key Reference
4-Hydroxyphenyl Antifungal, antiviral Moderate
2-Methylphenyl Not specified Low
4-Nitrophenyl Not reported Very low
3,4-Dimethoxyphenyl Potential cytotoxicity Low

Variations at the N-3 Position

  • Propan-2-yl (Isopropyl) (Target Compound):
    The isopropyl group balances steric bulk and hydrophobicity, favoring membrane permeability.
  • Tetrahydrofuran-2-ylmethyl ():
    This polar substituent improves aqueous solubility but may limit blood-brain barrier penetration.

Table 2: N-3 Substituent Impact on Molecular Weight and Lipophilicity

N-3 Group Molecular Weight (g/mol) Calculated XlogP Reference
Propan-2-yl ~323.4 ~3.0
Cyclopropyl ~353.4 ~2.8
Tetrahydrofuran-2-ylmethyl ~349.4 ~2.5

Pharmacological and Computational Insights

  • Antifungal Activity : 2-Sulfanylidenethiazolidin-4-ones with hydroxyl or methoxy groups (e.g., ) show enhanced activity due to hydrogen-bonding with fungal enzymes .
  • HCV Inhibition : Electron-withdrawing groups (e.g., nitro in ) may improve binding to viral polymerases, though specific data are lacking in the evidence .
  • Cytotoxicity : Derivatives like (5Z)-5-[(5-arylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one () exhibit cytotoxicity, likely via intercalation or redox cycling .

Biological Activity

The compound (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C11H13NOS2\text{C}_{11}\text{H}_{13}\text{NOS}_{2}

This compound features a thiazolidinone ring with various substituents that influence its biological properties.

Antioxidant Activity

Thiazolidin-4-one derivatives exhibit significant antioxidant properties. Research indicates that modifications at specific positions enhance their ability to scavenge free radicals. For instance, substituting the cyclohexyl moiety with a 4-hydroxyphenyl group significantly increased antioxidant activity in related compounds, achieving effective concentrations (EC50) of 0.565 mM and 0.708 mM in lipid peroxidation assays .

Table 1: Antioxidant Activity of Thiazolidin-4-One Derivatives

CompoundEC50 (mM)Mechanism
3i0.565Lipid peroxidation inhibition
3r0.708Lipid peroxidation inhibition

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been extensively studied. Various derivatives have shown cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). For example, some derivatives exhibited IC50 values as low as 0.16 µM against MCF-7 cells . The mechanisms involve induction of apoptosis through caspase pathways and cell cycle arrest.

Table 2: Anticancer Activity of Selected Thiazolidin-4-One Derivatives

CompoundCell LineIC50 (µM)Mechanism
37aMCF-73.2Apoptosis induction
37bA5498.4Apoptosis induction
44HT-290.31c-Met and Ron inhibition

Antimicrobial Activity

Thiazolidin-4-one derivatives also demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida spp. Studies have shown that certain derivatives possess broad-spectrum activity, making them promising candidates for developing new antimicrobial agents .

Table 3: Antimicrobial Activity of Thiazolidin-4-One Derivatives

CompoundTarget OrganismActivity
N-benzamideStaphylococcus aureusActive
N-benzamideCandida albicansActive

Other Biological Activities

In addition to the aforementioned activities, thiazolidin-4-one derivatives have been reported to exhibit anticonvulsant and anti-inflammatory properties. The structural diversity allows for tailored modifications that enhance specific therapeutic effects.

Case Studies

  • Antioxidant Studies : A study evaluated the antioxidant capacity of various thiazolidinone derivatives using DPPH and ABTS assays, revealing that certain modifications significantly improved radical scavenging abilities compared to standard antioxidants like vitamin C .
  • Cytotoxicity Assessment : Research on imidazopyridine-thiazolidinone hybrids demonstrated potent cytotoxic effects against breast cancer cell lines, with mechanisms involving apoptosis via caspase activation pathways .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with condensation of a thiosemicarbazide derivative with chloroacetic acid, followed by cyclization and functionalization. Key optimizations include:

  • Catalysts: Base catalysts like K₂CO₃ enhance condensation efficiency .
  • Solvents: Polar aprotic solvents (e.g., DMSO) improve solubility, while ethanol facilitates recrystallization .
  • Temperature: Reflux conditions (70–80°C) promote cyclization .
  • Reaction Monitoring: TLC and HPLC track intermediate formation and purity .
    Data Table:
ParameterOptimized ConditionYield ImprovementReference
CatalystK₂CO₃85%
SolventEthanol/DMSO78–90%
Temperature70–80°C (reflux)~20% increase

Q. Which spectroscopic and chromatographic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 170–180 ppm) confirm the thiazolidinone core and substituents .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 477.6) validate the molecular formula .
  • HPLC: Gradient elution (acetonitrile/water) achieves >95% purity .
  • X-ray Crystallography: Resolves Z/E configuration and hydrogen-bonding networks .

Q. How can researchers screen this compound for biological activity against therapeutic targets?

Methodological Answer:

  • In Vitro Assays:
    • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    • Antimicrobial: Disk diffusion against E. coli or S. aureus .
    • Enzyme Inhibition: Targets like COX-2 or kinases via fluorometric assays .
  • Dose-Response Studies: IC₅₀ values quantify potency .

Advanced Research Questions

Q. What computational methods predict molecular interactions and stability with biological targets?

Methodological Answer:

  • Molecular Docking: Predicts binding affinity to enzymes (e.g., COX-2) using AutoDock Vina .
  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Molecular Dynamics (MD): Simulates stability in physiological conditions (e.g., solvation in water) .
    Key Finding: The 4-hydroxyphenyl group enhances hydrogen bonding with catalytic residues of COX-2, as shown in docking studies .

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

Methodological Answer:

  • Solvent Polarity: Polar solvents stabilize transition states, favoring the Z-configuration .
  • Catalyst Basicity: Strong bases (e.g., K₂CO₃) promote deprotonation, improving regioselectivity .
  • Temperature Control: Lower temperatures (<50°C) reduce epimerization risks .
    Data Contradiction: reports 90% Z-selectivity in DMSO, while notes 75% in ethanol, highlighting solvent-dependent outcomes .

Q. How can crystallographic data resolve molecular conformation and intermolecular interactions?

Methodological Answer:

  • X-ray Diffraction: Reveals planar thiazolidinone rings and dihedral angles (e.g., 79.26° between rings A/B in ) .
  • Hydrogen Bonding: Intramolecular S(6) motifs stabilize the Z-configuration .
  • π-π Interactions: Aromatic stacking between phenyl groups enhances crystal packing .
    Table: Key Crystallographic Parameters from :
ParameterValueSignificance
Dihedral Angle (A/B)79.26°Confirms non-planar structure
Hydrogen Bond (O–H⋯S)2.85 ÅStabilizes dimer formation

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks: Standardize assay protocols (e.g., cell line passage number, serum concentration) .
  • Purity Validation: Use HPLC to rule out impurities (e.g., <95% purity skews IC₅₀) .
  • Target Specificity: Compare activity across isoforms (e.g., COX-1 vs. COX-2) to identify selective inhibition .
    Case Study: reports potent anticancer activity (IC₅₀ = 12 µM), while notes weaker effects (IC₅₀ = 45 µM), attributed to differences in cell line models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

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